HCV NS5B Polymerase Class Positioning: Intermediate Steric Profile Between Benchmark Subclasses
The target compound sits structurally between two benchmark anti-HCV NS5B subclasses. The 1-cycloalkyl-2-phenyl series (e.g., CHEMBL379677; 2-[4-(benzyloxy)phenyl]-1-cyclohexyl-1H-benzimidazole-5-carboxylic acid) achieves an EC50 of 1.1 µM in genotype 1b replicon cells [1]. In contrast, optimized benzimidazole-5-carboxamide derivatives, which replace the free carboxylic acid, reach IC50 values below 0.006 µM against the polymerase enzyme [2]. The target compound's 2-methyl group at C2 (vs. 2‑phenyl in CHEMBL379677) and free C5‑carboxylic acid (vs. 5‑carboxamide in the optimized series) place it in a predicted intermediate steric and electronic space suitable for SAR exploration at both the Thumb Pocket I and Thumb Pocket II allosteric sites identified for this scaffold class [3].
| Evidence Dimension | Anti-HCV NS5B potency and structural class positioning |
|---|---|
| Target Compound Data | 2-methyl, N1-(4-benzyloxyphenyl) substitution; free C5-carboxylic acid; predicted intermediate potency between subclasses |
| Comparator Or Baseline | CHEMBL379677 (2-phenyl, N1-cyclohexyl): replicon EC50 = 1.1 µM. Benzimidazole-5-carboxamide series: enzyme IC50 < 0.006 µM |
| Quantified Difference | Target compound structurally intermediate between EC50 1.1 µM and IC50 <0.006 µM benchmarks |
| Conditions | HCV genotype 1b subgenomic replicon in Huh-7 cells (EC50); NS5B polymerase biochemical assay (IC50) |
Why This Matters
The non-overlapping substitution pattern of the target compound relative to established potency benchmarks defines a distinct, underexplored chemical space for lead optimization.
- [1] Hirashima S, Suzuki T, Ishida T, et al. Benzimidazole inhibitors of hepatitis C virus NS5B polymerase: Identification of 2-[(4-diarylmethoxy)phenyl]-benzimidazole. Bioorg Med Chem Lett. 2006;16(5):1193-1197. View Source
- [2] LaPlante SR, Gillard JR, Jakalian A, et al. Importance of ligand bioactive conformation in the discovery of potent thumb pocket 1 HCV NS5B polymerase inhibitors: insight from a set of related benzimidazole-based compounds. J Med Chem. 2009;52(12):3717-3737. [Referencing IC50 <0.006 µM for Compound 53]. View Source
- [3] Beaulieu PL, Bös M, Bousquet Y, et al. Non-nucleoside inhibitors of the hepatitis C virus NS5B polymerase: discovery and preliminary SAR of benzimidazole derivatives. Bioorg Med Chem Lett. 2004;14(4):967-971. View Source
